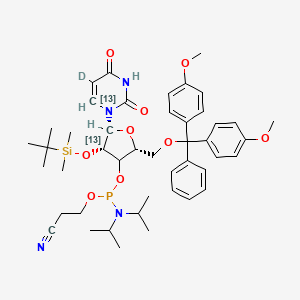

rU Phosphoramidite-13C2,d1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C45H61N4O9PSi |

|---|---|

分子量 |

864.0 g/mol |

IUPAC名 |

3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-deuterio-2,4-dioxo(613C)pyrimidin-1-yl)(513C)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40?,41+,42-,59?/m1/s1/i26D,28+1,42+1 |

InChIキー |

SKNLXHRBXYGJOC-AQVIIGMWSA-N |

異性体SMILES |

[2H]C1=[13CH]N(C(=O)NC1=O)[13C@H]2[C@H](C([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |

正規SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

製品の起源 |

United States |

Foundational & Exploratory

Unveiling rU Phosphoramidite-¹³C₂,d₁: A Technical Guide for Advanced Nucleic Acid Research

For Immediate Release

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of rU Phosphoramidite-¹³C₂,d₁, a stable isotope-labeled building block essential for the precise chemical synthesis of RNA. Its strategic incorporation of Carbon-13 and deuterium (B1214612) isotopes offers researchers an invaluable tool for investigating the structure, dynamics, and interactions of RNA molecules at an atomic level, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] This document outlines the core principles of its application, detailed experimental protocols, and the logical workflows it enables in advanced research and drug development.

Core Principles and Applications

rU Phosphoramidite-¹³C₂,d₁ is a uridine-derived phosphoramidite (B1245037), a class of organophosphorus compounds pivotal for the stepwise synthesis of DNA and RNA sequences.[2] The defining feature of this specific phosphoramidite is the site-specific incorporation of two Carbon-13 (¹³C) atoms and one deuterium (d or ²H) atom. This isotopic labeling allows for the selective tracking and analysis of the uridine (B1682114) nucleotide within a larger RNA molecule.

The primary application of this labeled phosphoramidite lies in overcoming the inherent challenges of studying RNA by NMR spectroscopy, such as chemical shift overlap and line broadening, which intensify with the size of the RNA molecule.[1][3] By introducing ¹³C and deuterium labels at specific positions, researchers can simplify complex NMR spectra, resolve resonance assignment ambiguities, and probe the conformational dynamics critical for understanding biological function and drug-target interactions.[1]

Quantitative Data Summary

The following tables summarize the key quantitative specifications for a commercially available analog, providing researchers with critical parameters for experimental design and quality assessment.

Table 1: General Properties

| Property | Value | Reference |

| Synonym | 5-D-1',6-¹³C₂-rU-CEP | [4][5] |

| Molecular Formula | C₄₃¹³C₂H₆₀DN₄O₉PSi | [4][5] |

| Molecular Weight | 864.05 g/mol | [4][5] |

| Appearance | White to off-white solid | [4][5] |

| Storage Conditions | -20°C | [4][5] |

Table 2: Quality Control Specifications

| Parameter | Specification | Reference |

| Purity (by ³¹P-NMR) | ≥ 95% | [4][5] |

| Isotopic Enrichment | ≥ 98% | [4][5] |

Experimental Protocols

The use of rU Phosphoramidite-¹³C₂,d₁ follows the standard solid-phase phosphoramidite chemistry for oligonucleotide synthesis. This cyclical process involves four main chemical steps: deblocking, coupling, capping, and oxidation.

Protocol: Solid-Phase RNA Synthesis using rU Phosphoramidite-¹³C₂,d₁

This protocol outlines the key steps for incorporating the labeled uridine phosphoramidite into a growing RNA chain on a solid support.

Materials:

-

rU Phosphoramidite-¹³C₂,d₁

-

Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside

-

Anhydrous acetonitrile (B52724)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole - ETT)

-

Capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)

-

Automated DNA/RNA synthesizer

Methodology:

-

Preparation: Dissolve rU Phosphoramidite-¹³C₂,d₁ in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the solution on a designated port of the automated synthesizer.

-

Synthesis Cycle: The incorporation of the labeled phosphoramidite occurs at the desired position within the RNA sequence through the following automated steps:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the terminal nucleoside on the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[6][7]

-

Coupling: The dissolved rU Phosphoramidite-¹³C₂,d₁ is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound RNA chain, forming a phosphite (B83602) triester linkage.[6][7]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution. This prevents the formation of deletion mutants in the final product.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.[6]

-

-

Chain Elongation: The synthesis cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide to be added to the growing RNA chain.

-

Cleavage and Deprotection: Upon completion of the synthesis, the RNA oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the bases and the phosphate backbone) are removed by incubation with a cleavage and deprotection solution.

-

Purification: The synthesized isotopically labeled RNA is then purified using standard techniques such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Mandatory Visualizations

The following diagrams illustrate the key workflows and processes involving rU Phosphoramidite-¹³C₂,d₁.

Caption: Experimental workflow from synthesis to application.

References

- 1. mdpi.com [mdpi.com]

- 2. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jenabioscience.com [jenabioscience.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 7. DNA寡核苷酸合成 [sigmaaldrich.com]

An In-depth Technical Guide to rU Phosphoramidite-¹³C₂,d₁: Structure, Properties, and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isotopically labeled ribonucleoside, 2'-O-cyanoethoxymethyl (CEM) protected [1',6-¹³C₂, 5-²H]-uridine phosphoramidite (B1245037), a critical tool in the field of nucleic acid research and therapeutic development. Its unique isotopic labeling pattern makes it invaluable for nuclear magnetic resonance (NMR) spectroscopy studies of large RNA molecules, enabling detailed investigation of their structure, dynamics, and interactions.

Core Concepts: Chemical Structure and Properties

The specific isotopic labeling of this uridine (B1682114) phosphoramidite at the 1' and 6' positions of the ribose and uracil (B121893) base with carbon-13, and at the 5 position of the uracil base with deuterium, provides unique spectroscopic signatures. This atom-specific labeling is crucial for simplifying complex NMR spectra of large RNA molecules, thereby facilitating the study of their intricate three-dimensional structures and dynamic behaviors.[1][2]

The 2'-O-cyanoethoxymethyl (CEM) protecting group is a key feature, permitting the efficient solid-phase synthesis of long RNA sequences (greater than 60 nucleotides) with high yield and purity.[1][3] This is a significant advantage for the synthesis of functionally relevant RNA molecules for research and drug development.

| Property | Value | Source |

| Full Chemical Name | 5'-O-DMT-2'-O-(2-cyanoethoxymethyl)-[1',6-¹³C₂, 5-²H]-uridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | N/A |

| Molecular Formula | C₄₅H₅₈²H₁¹³C₂N₄O₉P | Calculated |

| Molecular Weight | 864.08 g/mol | Calculated |

| Isotopic Labels | Carbon-13 (²), Deuterium (¹) | [1] |

| Purity | High purity achievable for long RNA synthesis | [1] |

| Storage | Store at -20°C under an inert atmosphere | General phosphoramidite storage recommendation |

Experimental Protocols

Synthesis of [1',6-¹³C₂, 5-²H]-uridine Phosphoramidite

The synthesis of this labeled phosphoramidite is achieved through a hybrid enzymatic and chemical approach.[1][3] While the full detailed protocol is proprietary and found within specific publications, the general procedure involves two main stages:

Basic Protocol 1: Synthesis of the Ribonucleoside This initial stage focuses on the enzymatic synthesis of the isotopically labeled uridine ribonucleoside. This process typically utilizes genetically modified enzymes and isotopically enriched starting materials to achieve the specific labeling pattern.

Basic Protocol 2: Synthesis of the Ribonucleoside Phosphoramidite Following the synthesis of the labeled ribonucleoside, standard chemical procedures are employed to add the necessary protecting groups (DMT at the 5' position and CEM at the 2' position) and to convert the 3'-hydroxyl group into the reactive phosphoramidite moiety.[1][3]

Solid-Phase Synthesis of RNA Oligonucleotides

The incorporation of the labeled phosphoramidite into an RNA oligonucleotide is performed using an automated solid-phase synthesizer. The process follows a standard four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[4][5]

-

Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide bound to the solid support is removed using a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This exposes the 5'-hydroxyl group for the next coupling step.[5]

-

Coupling: The labeled rU phosphoramidite is activated by a weak acid, such as tetrazole, and is then coupled to the free 5'-hydroxyl group of the growing RNA chain.[5]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in the final product. This is typically done using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[5]

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using an oxidizing agent, commonly iodine in a solution of water, pyridine, and tetrahydrofuran (B95107) (THF).[5]

This cycle is repeated for each nucleotide in the desired sequence. Following the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is then purified, typically by high-performance liquid chromatography (HPLC).

Visualizing Key Processes

To better understand the experimental and logical workflows involving rU Phosphoramidite-¹³C₂,d₁, the following diagrams are provided.

References

- 1. researchgate.net [researchgate.net]

- 2. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

Principle of Stable Isotope Labeling in RNA Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of stable isotope labeling in RNA synthesis. Stable isotope labeling has emerged as a powerful and indispensable tool in RNA research, enabling detailed investigation of RNA structure, dynamics, biosynthesis, and metabolism. By introducing non-radioactive heavy isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), deuterium (B1214612) (²H), and oxygen-18 (¹⁸O) into RNA molecules, researchers can differentiate and trace RNA populations, elucidate complex molecular interactions, and quantify dynamic processes with high precision. This guide offers in-depth experimental protocols, quantitative data analysis, and visual workflows to facilitate the application of these techniques in academic and industrial research settings.

Core Principles of Stable Isotope Labeling of RNA

Stable isotope labeling of RNA operates on the principle of introducing atoms with a higher mass than their naturally abundant counterparts into RNA molecules.[1] These "heavy" isotopes do not alter the chemical properties of the RNA but provide a distinct mass signature that can be detected by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] The incorporation of these stable isotopes can be achieved through several methods, each offering unique advantages for specific research questions.

The primary stable isotopes used in RNA labeling include:

-

¹³C (Carbon-13): With a natural abundance of approximately 1.1%, the incorporation of ¹³C significantly increases the mass of RNA, providing a clear signal in mass spectrometry and enabling a wide range of NMR experiments.[4][]

-

¹⁵N (Nitrogen-15): The natural abundance of ¹⁵N is about 0.37%. Labeling with ¹⁵N is crucial for NMR studies of RNA structure and dynamics, particularly for probing nitrogen-containing functional groups in nucleobases.[4][]

-

²H (Deuterium): Deuterium labeling is often employed in NMR studies to simplify complex spectra by replacing protons.[6]

-

¹⁸O (Oxygen-18): This isotope can be incorporated into the phosphate (B84403) backbone of RNA during chemical synthesis and is particularly useful for quantitative studies of RNA metabolism and degradation using mass spectrometry.[7]

Methodologies for Stable Isotope Labeling of RNA

There are three principal strategies for incorporating stable isotopes into RNA: metabolic labeling, in vitro transcription, and chemical synthesis.

Metabolic Labeling

In metabolic labeling, living cells or organisms are cultured in a medium where essential nutrients are replaced with their stable isotope-labeled analogs.[8][9] For instance, to label RNA with ¹⁵N, the standard nitrogen source in the growth medium (e.g., ammonium (B1175870) chloride, NH₄Cl) is replaced with ¹⁵N-labeled ammonium chloride ((¹⁵NH₄)₂SO₄).[10][11] Similarly, for ¹³C labeling, a ¹³C-labeled carbon source like ¹³C-glucose is used.[9] The cells utilize these labeled precursors for the de novo synthesis of nucleotides, thereby incorporating the stable isotopes into their RNA molecules.[12]

This method is particularly valuable for studying RNA dynamics, such as synthesis and degradation rates, within a cellular context.[13][14] It allows for the analysis of post-transcriptional modifications and provides a global view of an organism's transcriptome.[2][15]

In Vitro Transcription

In vitro transcription is a widely used enzymatic method for generating large quantities of uniformly or selectively labeled RNA.[16][17][18] This technique utilizes a DNA template containing a promoter for a specific RNA polymerase (e.g., T7, T3, or SP6) and labeled ribonucleoside triphosphates (NTPs) as substrates.[19] By providing ¹³C- and/or ¹⁵N-labeled NTPs in the reaction mixture, the RNA polymerase synthesizes RNA molecules that are isotopically enriched.[12]

This approach offers precise control over the sequence and labeling pattern of the synthesized RNA. It is the method of choice for preparing labeled RNA for structural studies by NMR and for use as internal standards in quantitative mass spectrometry.[6][19]

Chemical Synthesis

Solid-phase chemical synthesis allows for the site-specific incorporation of stable isotopes into RNA oligonucleotides with high precision.[6][20][21] This method involves the sequential addition of phosphoramidite (B1245037) building blocks, which can be chemically synthesized to contain stable isotopes at specific atomic positions within the nucleobase or the ribose sugar.[6][22]

While generally limited to the synthesis of shorter RNA molecules (typically under 100 nucleotides), chemical synthesis provides unparalleled control over the placement of isotopic labels.[19] This is particularly advantageous for detailed NMR studies of RNA structure and dynamics, where selective labeling can help to resolve spectral overlap and simplify complex spectra.[6]

Analytical Techniques for Labeled RNA

The two primary analytical methods for studying isotopically labeled RNA are mass spectrometry and nuclear magnetic resonance spectroscopy.

-

Mass Spectrometry (MS): MS is used to detect the mass difference between labeled and unlabeled RNA, allowing for their differentiation and quantification.[2][15] Techniques like liquid chromatography-mass spectrometry (LC-MS) are employed to analyze complex mixtures of RNA, identify post-transcriptional modifications, and determine RNA turnover rates.[2][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure and dynamics of RNA in solution.[1][23] The incorporation of ¹³C and ¹⁵N labels is often essential for resolving the complex NMR spectra of RNA molecules, enabling the assignment of resonances and the determination of structural restraints.[1][4][23]

Quantitative Data Presentation

The following tables summarize key quantitative data related to stable isotope labeling of RNA.

Table 1: Common Stable Isotopes and Their Properties

| Isotope | Natural Abundance (%) | Use in RNA Labeling |

| ¹³C | 1.1 | MS, NMR |

| ¹⁵N | 0.37 | MS, NMR |

| ²H | 0.015 | NMR |

| ¹⁸O | 0.2 | MS |

Table 2: Isotopic Enrichment and Yields for Different Labeling Methods

| Labeling Method | Isotope | Organism/System | Isotopic Enrichment (%) | Typical Yield | Reference |

| Metabolic Labeling | ¹⁵N | E. coli | >98 | Variable (cell culture dependent) | [10] |

| Metabolic Labeling | ¹³C | S. cerevisiae | >99 | Variable (cell culture dependent) | [8] |

| In Vitro Transcription | ¹³C/¹⁵N | T7 RNA Polymerase | >95 | Up to 20 µg from 1 µg DNA | [18][24] |

| Chemical Synthesis | ¹³C | Solid-Phase | >99 (at specific site) | µmol scale | [6] |

Table 3: Mass Shift of Ribonucleosides upon Uniform Labeling

| Ribonucleoside | Unlabeled Mass (Da) | Uniformly ¹³C-labeled Mass (Da) | Uniformly ¹⁵N-labeled Mass (Da) | Uniformly ¹³C/¹⁵N-labeled Mass (Da) |

| Adenosine (A) | 267.1 | 277.1 | 272.1 | 282.1 |

| Guanosine (G) | 283.1 | 293.1 | 288.1 | 298.1 |

| Cytidine (C) | 243.1 | 252.1 | 246.1 | 255.1 |

| Uridine (U) | 244.1 | 253.1 | 246.1 | 255.1 |

Note: Masses are for the monophosphate form and are approximate.[8]

Experimental Protocols

This section provides detailed methodologies for the key stable isotope labeling techniques.

Protocol 1: Metabolic Labeling of RNA in E. coli with ¹⁵N

Objective: To produce uniformly ¹⁵N-labeled RNA from E. coli for subsequent analysis.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl)

-

¹⁵NH₄Cl (as the sole nitrogen source)

-

Glucose (or other carbon source)

-

MgSO₄, CaCl₂

-

Trace elements solution

-

Appropriate antibiotics

-

LB medium (for pre-culture)

-

Shaking incubator

-

Centrifuge and sterile centrifuge bottles

-

RNA extraction kit

Procedure:

-

Pre-culture: Inoculate a single colony of the E. coli strain into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.[3][11]

-

Starter Culture in Minimal Medium: The next day, inoculate 50 mL of M9 minimal medium (containing standard ¹⁴NH₄Cl) with the overnight culture to an OD₆₀₀ of ~0.05. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Adaptation to ¹⁵N Medium: Pellet the cells from the starter culture by centrifugation (5000 x g, 10 min, 4°C). Resuspend the cell pellet in 50 mL of M9 minimal medium prepared with ¹⁵NH₄Cl as the sole nitrogen source.

-

Main Culture: Inoculate 1 L of pre-warmed M9 minimal medium (with ¹⁵NH₄Cl) with the adapted starter culture to an initial OD₆₀₀ of ~0.05.

-

Growth and Harvest: Grow the culture at 37°C with vigorous shaking. Monitor the OD₆₀₀. When the desired cell density is reached (typically mid-log phase, OD₆₀₀ of 0.6-0.8), harvest the cells by centrifugation (6000 x g, 15 min, 4°C).[10]

-

RNA Extraction: Discard the supernatant and process the cell pellet immediately for RNA extraction using a standard protocol (e.g., hot phenol-chloroform extraction or a commercial RNA purification kit).

-

Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis. The isotopic enrichment can be determined by mass spectrometry analysis of digested RNA.

Protocol 2: In Vitro Transcription of Uniformly ¹³C/¹⁵N-Labeled RNA

Objective: To synthesize a specific RNA molecule with uniform ¹³C and ¹⁵N labeling for structural or quantitative studies.

Materials:

-

Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the target RNA sequence

-

T7 RNA polymerase

-

¹³C/¹⁵N-labeled rNTPs (ATP, GTP, CTP, UTP)

-

Transcription buffer (containing Tris-HCl, MgCl₂, spermidine, DTT)

-

RNase inhibitor

-

DNase I (RNase-free)

-

Purification system (e.g., denaturing polyacrylamide gel electrophoresis (PAGE) or chromatography)

Procedure:

-

Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, assemble the following components on ice in the given order:

-

RNase-free water to a final volume of 20 µL

-

5X Transcription Buffer: 4 µL

-

¹³C/¹⁵N-rNTP mix (e.g., 25 mM each): 4 µL

-

Linear DNA template (0.5-1 µg): 1-2 µL

-

RNase inhibitor (40 U/µL): 1 µL

-

T7 RNA polymerase (50 U/µL): 2 µL

-

-

Incubation: Mix gently and incubate at 37°C for 2-4 hours.[16]

-

DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.[16]

-

RNA Purification: Purify the transcribed RNA using denaturing PAGE. This separates the full-length RNA product from shorter transcripts and unincorporated NTPs.

-

Elution and Desalting: Excise the band corresponding to the desired RNA from the gel. Elute the RNA from the gel slice using an appropriate elution buffer (e.g., 0.3 M sodium acetate). Desalt the purified RNA using a spin column or ethanol (B145695) precipitation.

-

Quantification and Storage: Determine the concentration of the labeled RNA using UV-Vis spectrophotometry. Store the RNA at -80°C.

Protocol 3: Solid-Phase Chemical Synthesis of Site-Specifically Labeled RNA

Objective: To synthesize an RNA oligonucleotide with a ¹³C label at a specific position.

Materials:

-

Automated DNA/RNA synthesizer

-

Controlled pore glass (CPG) solid support functionalized with the first nucleoside

-

Standard phosphoramidites (A, G, C, U) with appropriate protecting groups

-

¹³C-labeled phosphoramidite for the desired position

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

-

Capping reagents

-

Oxidizing agent

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., AMA - a mixture of aqueous ammonium hydroxide (B78521) and aqueous methylamine)

-

Purification system (e.g., HPLC)

Procedure:

-

Synthesizer Setup: Program the RNA synthesizer with the desired sequence and specify the cycle for the incorporation of the ¹³C-labeled phosphoramidite.

-

Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.[21][25]

-

Coupling: Activation of the incoming phosphoramidite (standard or labeled) and its coupling to the 5'-hydroxyl group of the growing RNA chain.[25]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[21]

-

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate triester.[25]

-

-

Cleavage and Deprotection: After the final synthesis cycle, the RNA is cleaved from the solid support and all protecting groups on the nucleobases and phosphate backbone are removed by treatment with AMA.[20][22]

-

2'-Hydroxyl Deprotection: The 2'-hydroxyl protecting groups (e.g., TBDMS) are removed using a specific reagent such as triethylamine (B128534) trihydrofluoride.

-

Purification: The crude, labeled RNA oligonucleotide is purified by reverse-phase HPLC to isolate the full-length product.

-

Analysis and Quantification: The purity and identity of the labeled RNA are confirmed by mass spectrometry. The quantity is determined by UV-Vis spectrophotometry.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Workflow for metabolic labeling of RNA in cell culture.

Caption: Workflow for in vitro transcription of labeled RNA.

Caption: Workflow for solid-phase chemical synthesis of labeled RNA.

Applications in Research and Drug Development

Stable isotope labeling of RNA has a wide array of applications in both basic research and the development of RNA-based therapeutics.

-

Structural Biology: Uniform and site-specific labeling of RNA with ¹³C and ¹⁵N is crucial for determining the three-dimensional structures of RNA and RNA-protein complexes by NMR spectroscopy.[26]

-

RNA Dynamics and Folding: Isotope labeling enables the study of RNA conformational changes and folding pathways in real-time.

-

Epitranscriptomics: This technique is instrumental in the identification and quantification of post-transcriptional modifications in RNA, a field known as epitranscriptomics.[8]

-

Metabolomics: By tracing the incorporation of labeled precursors into RNA, researchers can elucidate the metabolic pathways of nucleotide biosynthesis and RNA turnover.[7][13]

-

Drug Discovery and Development: Stable isotope labeling is used to study the interaction of small molecule drugs with RNA targets and to assess the stability and metabolism of RNA-based therapeutics.[7]

Conclusion

Stable isotope labeling is a versatile and powerful technology that has significantly advanced our understanding of RNA biology. The choice of labeling strategy—metabolic, enzymatic, or chemical—depends on the specific research question and the desired level of control over the labeling pattern. Coupled with sensitive analytical techniques like mass spectrometry and NMR spectroscopy, stable isotope labeling provides unprecedented insights into the structure, function, and dynamics of RNA. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively implement these powerful techniques in their own work, paving the way for new discoveries in RNA science and the development of novel RNA-based therapies.

References

- 1. Frontiers | Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy [frontiersin.org]

- 2. Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 3. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]

- 4. pubs.acs.org [pubs.acs.org]

- 6. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy | MDPI [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis [mdpi.com]

- 9. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. antibodies.cancer.gov [antibodies.cancer.gov]

- 11. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 12. Biosynthetic preparation of 13C/15N-labeled rNTPs for high-resolution NMR studies of RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolic labeling of RNA uncovers the contribution of transcription and decay rates on hypoxia-induced changes in RNA levels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative analysis of rRNA modifications using stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and labeling of RNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. alfachemic.com [alfachemic.com]

- 21. data.biotage.co.jp [data.biotage.co.jp]

- 22. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]

- 25. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 26. Uses of 13C- and 15N-labeled RNA in NMR of RNA-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Site-Specific RNA Labeling Using Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of site-specific RNA labeling utilizing phosphoramidite (B1245037) chemistry. This powerful technique enables the precise introduction of functional and reporter groups into RNA molecules, facilitating in-depth studies of RNA structure, dynamics, and interactions, which are critical for advancing research and therapeutic development.

Core Principles of Phosphoramidite-Based RNA Labeling

The site-specific labeling of RNA is primarily achieved through solid-phase synthesis, a stepwise chemical process that builds an RNA molecule on a solid support. The core of this methodology is phosphoramidite chemistry, which involves a four-step cycle for each nucleotide addition.[1][2][3] This method allows for the incorporation of modified nucleotides, carrying specific labels, at any desired position within the RNA sequence.[4][5][6]

The key challenges in RNA synthesis, compared to DNA synthesis, are the presence of the 2'-hydroxyl group on the ribose sugar, which requires an additional protecting group to prevent unwanted side reactions.[7][8] The choice of this 2'-hydroxyl protecting group is crucial for the efficiency and yield of the synthesis.[9][10]

Two primary strategies are employed for introducing labels:

-

Direct Labeling: This approach uses a phosphoramidite monomer that is already conjugated to the desired label. This labeled phosphoramidite is then incorporated directly into the growing RNA chain during solid-phase synthesis.[11]

-

Post-Synthetic Labeling: In this method, a reactive functional group is introduced into the RNA molecule during synthesis using a modified phosphoramidite. After the synthesis is complete, the desired label, which is reactive towards the incorporated functional group, is chemically attached to the RNA.[12][13] This strategy is particularly useful for labels that may not be stable under the conditions of solid-phase synthesis.

Quantitative Data on RNA Labeling

The efficiency of site-specific RNA labeling can be influenced by several factors, including the choice of phosphoramidites, coupling reagents, and the nature of the label itself. The following tables summarize key quantitative data gathered from various studies.

| Parameter | Value | Context | Reference |

| Coupling Efficiency (Standard Phosphoramidites) | >99% | Reverse-direction (5' to 3') synthesis of RNA oligonucleotides. | [14] |

| >99% | With 2'-O-TOM protecting groups. | [9] | |

| ~97% | For convertible Verdine's phosphoramidites with a 12-minute coupling time. | [7] | |

| Coupling Efficiency (Modified Phosphoramidites) | >98% | For a phosphoramidite containing a 4-(1,2,4-triazol-1-yl)-2-pyrimidon-1-yl-β-D-ribofuranoside convertible nucleoside. | [7] |

| >90% | For phosphoramidite derivatives of molecular probes during on-support labeling. | [11] | |

| Overall Yield (Post-Synthetic Modification) | 20% - 65% | For the introduction of N6-alkylated adenosines and 2-methylthioadenosines. | [7] |

| Purification Yield | 300 - 700 nmol | For 12-mer RNA oligonucleotides synthesized via solid-phase synthesis. | [15] |

Experimental Protocols

This section provides a detailed methodology for the site-specific labeling of an RNA oligonucleotide with a fluorescent dye using a commercially available dye-labeled phosphoramidite.

Materials

-

Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside pre-loaded.

-

Phosphoramidites:

-

Standard RNA phosphoramidites (A, C, G, U) with appropriate protecting groups (e.g., 5'-O-DMTr, 2'-O-TBDMS, and base-labile exocyclic amine protection).

-

Fluorescent dye-labeled phosphoramidite (e.g., Cy3 or Cy5 phosphoramidite).

-

-

Reagents for Solid-Phase Synthesis:

-

Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

-

Activator: 0.45 M 1H-Tetrazole in acetonitrile (B52724) or 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile. 4,5-Dicyanoimidazole (DCI) can also be used for faster coupling.[1]

-

Capping solution A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/lutidine.

-

Capping solution B: 16% 1-Methylimidazole in THF.

-

Oxidizing solution: 0.02 M Iodine in THF/water/pyridine.

-

Anhydrous acetonitrile for washing.

-

-

Cleavage and Deprotection Reagents:

-

Ammonia/methylamine (AMA) solution (1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine).

-

Triethylamine trihydrofluoride (TEA·3HF) or a fluoride-containing reagent for 2'-O-silyl group removal.

-

-

Purification Supplies:

-

Denaturing polyacrylamide gel (e.g., 20%).

-

Elution buffer (e.g., 0.3 M sodium acetate).

-

C18 reverse-phase HPLC column and appropriate buffers (e.g., triethylammonium (B8662869) acetate (B1210297) and acetonitrile).

-

Automated Solid-Phase Synthesis

-

Preparation:

-

Dissolve all standard and labeled phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.[15]

-

Install the reagent bottles on an automated DNA/RNA synthesizer.

-

Program the desired RNA sequence into the synthesizer, specifying the cycle for the incorporation of the labeled phosphoramidite.

-

-

Synthesis Cycle: The synthesizer will perform the following steps for each nucleotide addition:

-

Deblocking: Removal of the 5'-DMTr protecting group from the support-bound nucleoside with the TCA solution.

-

Coupling: Activation of the incoming phosphoramidite with the activator solution and its subsequent reaction with the free 5'-hydroxyl group of the growing RNA chain. The coupling time for modified phosphoramidites may need to be extended.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using the iodine solution.

-

-

Final Deblocking: After the final synthesis cycle, the terminal 5'-DMTr group is typically left on for purification purposes (trityl-on purification).

Cleavage and Deprotection

-

Cleavage from Support and Base Deprotection:

-

Transfer the solid support to a screw-cap vial.

-

Add the AMA solution and incubate at room temperature for the recommended time (e.g., 30 minutes) to cleave the RNA from the support and remove the exocyclic amine protecting groups.

-

-

2'-Hydroxyl Deprotection:

-

Evaporate the AMA solution.

-

Resuspend the pellet in a fluoride-containing solution (e.g., TEA·3HF) and incubate as required to remove the 2'-O-silyl protecting groups.

-

Purification

-

Denaturing Polyacrylamide Gel Electrophoresis (PAGE):

-

Load the deprotected RNA sample onto a high-percentage denaturing polyacrylamide gel.

-

Run the gel until the desired separation is achieved.

-

Visualize the RNA bands by UV shadowing.

-

Excise the band corresponding to the full-length, labeled RNA.

-

Elute the RNA from the gel slice using an appropriate elution buffer.

-

Desalt the eluted RNA using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).

-

-

High-Performance Liquid Chromatography (HPLC):

-

For higher purity, the RNA can be purified by reverse-phase HPLC.

-

If the trityl group was left on, the full-length product will be retained more strongly on the column, allowing for separation from truncated sequences.

-

After purification, the DMTr group is removed by treatment with an acid (e.g., 80% acetic acid).

-

Characterization

-

Quantification: Determine the concentration of the purified labeled RNA using UV-Vis spectrophotometry at 260 nm.

-

Mass Spectrometry: Confirm the identity and purity of the final product by MALDI-TOF or ESI mass spectrometry.

Visualizations

Signaling Pathways and Workflows

Caption: Workflow for solid-phase synthesis of site-specifically labeled RNA.

Caption: Comparison of direct and post-synthetic RNA labeling strategies.

Conclusion

Site-specific labeling of RNA using phosphoramidites is an indispensable tool in modern molecular biology and drug development. The ability to introduce a wide variety of labels with high precision allows for detailed investigations into the intricate world of RNA. While the synthesis of long RNA molecules remains a challenge, ongoing advancements in phosphoramidite chemistry and purification techniques continue to expand the possibilities of this powerful technology. This guide provides a foundational understanding and practical framework for researchers looking to employ site-specific RNA labeling in their work.

References

- 1. academic.oup.com [academic.oup.com]

- 2. WO2011103468A2 - Phosphoramidites for synthetic rna in the reverse direction - Google Patents [patents.google.com]

- 3. Native Purification and Labeling of RNA for Single Molecule Fluorescence Studies | Springer Nature Experiments [experiments.springernature.com]

- 4. RNA Synthesis: phosphoramidites for RNA synthesis in the reverse direction. Highly efficient synthesis and application to convenient introduction of ligands, chromophores and modifications of synthetic RNA at the 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Strategic labelling approaches for RNA single-molecule spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Covalent labeling of nucleic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00600A [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Native purification and labeling of RNA for single molecule fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combined Approaches to Site-Specific Modification of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RNA synthesis by reverse direction process: phosphoramidites and high purity RNAs and introduction of ligands, chromophores, and modifications at 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to rU Phosphoramidite-¹³C₂,d₁ for Advanced RNA Structure and Dynamics Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and application of dual-labeled rU (uridine) phosphoramidite (B1245037), specifically with two ¹³C atoms and one deuterium (B1214612) atom (rU Phosphoramidite-¹³C₂,d₁), for the detailed analysis of RNA structure, dynamics, and interactions. The site-specific incorporation of these stable isotopes offers unparalleled insights at an atomic level, surmounting common challenges in the study of RNA, particularly for larger molecules and complex systems.[1][2][3][4]

Core Principles and Advantages

The chemical synthesis of RNA oligonucleotides using phosphoramidite chemistry allows for the precise, position-specific introduction of isotopically labeled nucleosides.[1] This method is advantageous over enzymatic approaches which are more suited for uniform labeling. Site-specific labeling with ¹³C and deuterium is instrumental in simplifying complex Nuclear Magnetic Resonance (NMR) spectra, resolving resonance ambiguities, and enabling the study of local conformational dynamics crucial for understanding biological function and drug interactions.[1][5]

The use of a dual ¹³C₂,d₁ label on the uridine (B1682114) base offers several key benefits:

-

Reduced Spectral Complexity : Deuteration at specific positions simplifies ¹H NMR spectra by removing certain proton signals, which in turn reduces spectral crowding and narrows the lines of remaining proton signals.[6]

-

Enhanced NMR Sensitivity : The presence of ¹³C allows for the use of powerful heteronuclear NMR experiments, which offer higher resolution and sensitivity compared to homonuclear ¹H NMR.

-

Probing Dynamics : The isolated ¹³C spins are excellent probes for studying molecular motions over a wide range of timescales using techniques like relaxation dispersion NMR.[7][8]

-

Accurate Quantification in Mass Spectrometry : The defined mass shift allows for precise quantification of RNA and its modifications in complex biological mixtures.[9][10]

Synthesis of rU Phosphoramidite-¹³C₂,d₁

A combined chemo-enzymatic and chemical synthesis approach is employed to produce atom-specifically labeled uridine phosphoramidites, such as [1',6-¹³C₂, 5-²H]-uridine phosphoramidite.[2][3][11][12] This methodology allows for the precise placement of isotopic labels on both the ribose and the nucleobase.

Experimental Protocol: Synthesis of [1',6-¹³C₂, 5-²H]-uridine Phosphoramidite

This protocol is adapted from established methods for synthesizing atom-specifically labeled phosphoramidites.[2][3][11][12]

Basic Protocol 1: Synthesis of the Ribonucleoside [2][3]

-

Enzymatic Synthesis of Labeled Uridine :

-

A reaction mixture is prepared containing [1-¹³C]-D-Ribose, [6-¹³C, 5-²H]-uracil, and a cocktail of enzymes including ribokinase (RK), phosphoribosyl pyrophosphate synthetase (PRPPS), and uracil (B121893) phosphoribosyl transferase (UPRT).

-

The reaction is incubated to produce the labeled uridine monophosphate.

-

The monophosphate is then dephosphorylated to yield the desired [1'-¹³C, 6-¹³C, 5-²H]-uridine.

-

-

Purification :

-

The crude labeled uridine is purified using boronate affinity chromatography followed by column chromatography.

-

Basic Protocol 2: Synthesis of the Phosphoramidite [2][3]

-

5'-O-DMT Protection : The 5'-hydroxyl group of the labeled uridine is protected with a dimethoxytrityl (DMT) group.

-

2'-O-Protection : The 2'-hydroxyl group is protected, for example with a cyanoethoxymethyl (CEM) group, which is particularly suitable for the synthesis of long RNA oligonucleotides (>60 nucleotides).[1][3][11]

-

Phosphitylation : The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the final rU phosphoramidite-¹³C₂,d₁.

-

Purification and Characterization : The final product is purified by silica (B1680970) gel chromatography and characterized by ³¹P NMR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[4]

Incorporation into RNA via Solid-Phase Synthesis

The synthesized labeled phosphoramidite is incorporated into a target RNA sequence using an automated DNA/RNA synthesizer. The process follows the standard phosphoramidite solid-phase synthesis cycle.

Experimental Workflow: Solid-Phase RNA Synthesis

Applications in RNA Structure and Dynamics Analysis

NMR Spectroscopy

Site-specifically labeled RNA is a powerful tool for NMR-based structural and dynamic studies. The introduction of ¹³C and deuterium labels helps to overcome the spectral overlap and line broadening issues that are common in NMR studies of RNA.[1][4][5]

Experimental Protocol: ¹³C Relaxation Dispersion NMR

This technique is used to study conformational exchange processes in RNA on the microsecond to millisecond timescale.[7][8]

-

Sample Preparation : The purified RNA containing the rU-¹³C₂,d₁ label is dissolved in a suitable NMR buffer (e.g., 50 mM sodium phosphate, pH 6.5, with 2.5 mM MgCl₂).[8]

-

NMR Data Acquisition : A series of 2D ¹H-¹³C HSQC spectra are acquired with a variable Carr-Purcell-Meiboom-Gill (CPMG) relaxation period.

-

Data Analysis : The effective transverse relaxation rate (R₂eff) is calculated for each CPMG frequency. The resulting relaxation dispersion profile is then fitted to a suitable model (e.g., a two-state exchange model) to extract kinetic and thermodynamic parameters of the exchange process.

Quantitative Data from NMR Studies

The following table summarizes typical quantitative data that can be obtained from ¹³C relaxation dispersion and longitudinal exchange NMR experiments on bistable RNA sequences.[7][8]

| Parameter | Description | Typical Value Range |

| k_ex (s⁻¹) | The exchange rate between the two conformations. | 100 - 2000 |

| p_A / p_B | The populations of the two exchanging states. | 0.01 - 0.99 |

| Δω (ppm) | The chemical shift difference between the two states. | 0.5 - 5 |

| ΔH (kcal/mol) | The enthalpy difference between the conformers. | 5 - 20 |

| ΔS (cal/mol·K) | The entropy difference between the conformers. | 15 - 60 |

| E_a (kcal/mol) | The activation energy of the refolding process. | 10 - 25 |

Mass Spectrometry

Stable isotope labeling is a cornerstone for quantitative mass spectrometry. The known mass shift introduced by the ¹³C and deuterium labels allows the labeled RNA to be used as an internal standard for accurate quantification of its unlabeled counterpart in complex biological samples.[9]

Experimental Protocol: Quantitative Analysis of RNA Modifications

This workflow describes the use of labeled RNA to quantify modifications.[10]

-

Sample Preparation : A known amount of the ¹³C₂,d₁-labeled RNA is spiked into a biological sample containing the target RNA.

-

Enzymatic Digestion : The RNA mixture is digested into single nucleosides using enzymes like nuclease P1 and alkaline phosphatase.

-

LC-MS/MS Analysis : The digested nucleosides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Quantification : The ratio of the signal intensity of the labeled nucleoside to its unlabeled counterpart is used to determine the absolute quantity of the modified nucleoside in the original sample.

Quantitative Data from Mass Spectrometry

The following table illustrates how data from a mass spectrometry experiment can be presented to show the quantification of a modified nucleoside.

| Nucleoside | Mass (Unlabeled) (m/z) | Mass (Labeled) (m/z) | Peak Area Ratio (Labeled/Unlabeled) | Absolute Quantity (pmol) |

| Uridine | 245.06 | 248.07 | N/A | N/A |

| Pseudouridine | 245.06 | 247.07 | 1.25 | 12.5 |

| m⁶A | 282.11 | 284.12 | 0.8 | 8.0 |

Application in Drug Development

The use of isotopically labeled RNA, such as that containing rU Phosphoramidite-¹³C₂,d₁, is highly relevant for the development of RNA-based therapeutics.

Logical Workflow for RNA Drug Discovery

By incorporating stable isotopes, researchers can:

-

Characterize Drug-Target Interactions : NMR can be used to monitor changes in the structure and dynamics of both the RNA drug and its target upon binding.

-

Study ADME Properties : The labeled RNA can be traced in vivo to study its absorption, distribution, metabolism, and excretion (ADME), which are critical parameters for drug development.[13]

-

Optimize Drug Design : Detailed structural and dynamic information can guide the rational design of more effective and stable RNA therapeutics.[14]

Conclusion

The rU Phosphoramidite-¹³C₂,d₁ is a powerful and versatile tool for researchers in the field of RNA biology and drug development. Its use in conjunction with advanced analytical techniques like NMR and mass spectrometry provides high-resolution insights into RNA structure, dynamics, and interactions. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for the implementation of this technology in cutting-edge research.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of an Atom-Specifically 2 H/13 C-Labeled Uridine Ribonucleoside Phosphoramidite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probing RNA dynamics via longitudinal exchange and CPMG relaxation dispersion NMR spectroscopy using a sensitive 13C-methyl label - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis [mdpi.com]

- 10. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Synthesis of atom-specific nucleobase and ribose labeled uridine phosphoramidite for NMR analysis of large RNAs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 14. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

A Technical Guide to Isotope-Labeled rU Phosphoramidite-¹³C₂,d₁ for Advanced Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling of oligonucleotides using phosphoramidite (B1245037) chemistry is a powerful technique for elucidating the structure, dynamics, and interactions of nucleic acids at an atomic level.[1] The site-specific incorporation of stable isotopes such as ¹³C and deuterium (B1214612) (²H) into RNA sequences provides an invaluable tool for biophysical studies, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] This guide provides an in-depth overview of the core principles, molecular data, experimental protocols, and applications of rU Phosphoramidite-¹³C₂,d₁, a specialized reagent for RNA synthesis.

Core Molecular Data

The precise molecular weight and formula of an isotopically labeled phosphoramidite are critical for quantitative applications like mass spectrometry and for ensuring accurate incorporation during synthesis. The data for rU Phosphoramidite-¹³C₂,d₁ is derived from the standard, unlabeled 5'-DMT-2'-O-TBDMS-rU-3'-CE Phosphoramidite, a common building block for RNA synthesis.[][3]

To determine the formula and weight of the labeled variant, the locations of the isotopic labels must be specified. A common and synthetically accessible labeling pattern involves introducing two ¹³C atoms into the ribose ring and one deuterium atom onto the uracil (B121893) base, for example, at the C5 position.[4][5]

The table below summarizes the calculated molecular data for this specific labeled phosphoramidite, contrasted with its unlabeled counterpart.

| Property | Unlabeled rU Phosphoramidite | rU Phosphoramidite-¹³C₂,d₁ (Calculated) |

| Base Formula | C₄₅H₆₁N₄O₉PSi[] | ¹²C₄₃¹³C₂H₆₀²H₁N₄O₉PSi |

| Molecular Weight | 861.05 g/mol [][3][6] | ~864.06 g/mol |

| Labeling | Natural Abundance | 2 x Carbon-13, 1 x Deuterium |

Note: The calculated molecular weight is an approximation. The final exact mass depends on the specific positions of the isotopes and should be confirmed by mass spectrometry of the synthesized product.

Applications in Research and Drug Development

The introduction of stable isotopes into RNA oligonucleotides enables a range of advanced analytical techniques that are crucial for drug development and structural biology.

-

NMR Spectroscopy : Isotope labeling is a widely-used method to address challenges in NMR studies of RNA, such as narrow chemical shift dispersion and broad linewidths, which are particularly problematic in larger molecules.[5][7] Site-specific labeling with ¹³C and ²H simplifies complex spectra, resolves resonance assignment ambiguities, and allows for the study of local conformational dynamics that are critical for understanding biological function and drug interactions.[1][8] This technique is invaluable for studying RNA structure, folding, and interactions with therapeutic agents.[8][9]

-

Mass Spectrometry (MS) : Labeled oligonucleotides serve as ideal internal standards for quantitative MS-based assays. This is essential in pharmacokinetic and pharmacodynamic (PK/PD) studies to accurately measure the concentration of oligonucleotide therapeutics in biological matrices.

-

Drug Metabolism and ADME Studies : Investigating a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is a critical part of development.[10] Incorporating stable isotopes allows researchers to trace the fate of an oligonucleotide drug and its metabolites within an organism, providing crucial data for safety and efficacy assessments.[10]

Experimental Protocols

Synthesis of Labeled Oligonucleotides

The primary method for creating custom-designed DNA and RNA sequences is solid-phase synthesis using phosphoramidite chemistry.[1][11] This automated, cyclical process allows for the precise, position-specific introduction of isotopically labeled nucleosides into a growing RNA chain.[1]

Core Principle : The synthesis is performed on a solid support (e.g., controlled pore glass) and involves a four-step cycle for the addition of each nucleotide.[11][12][13] The isotopically labeled rU phosphoramidite is used during the coupling step at the desired position in the sequence.

Key Experimental Steps :

-

Deblocking (Detritylation) : A mild acid removes the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support, exposing a hydroxyl group for the next reaction.[11]

-

Coupling : The labeled rU phosphoramidite is activated (commonly with tetrazole) and reacts with the exposed 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage.[11]

-

Capping : Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences.[13]

-

Oxidation : The unstable phosphite triester is oxidized to a stable phosphate (B84403) triester, completing the cycle for that nucleotide addition.[13][14]

This cycle is repeated until the full-length oligonucleotide is assembled. Following synthesis, the RNA is cleaved from the solid support and all protecting groups are removed.[12][14]

Logical Pathway for Application in Drug Interaction Studies

The ultimate goal of synthesizing a labeled oligonucleotide is often to study its interaction with a target molecule, such as a protein or another nucleic acid. This provides high-resolution data on binding sites, conformational changes, and the mechanism of action for oligonucleotide-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis of an Atom-Specifically 2 H/13 C-Labeled Uridine Ribonucleoside Phosphoramidite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy [mdpi.com]

- 6. 3'-O-TBDMS-5'-O-DMT-rU CED phosphoramidite [myskinrecipes.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 11. blog.invitek.com [blog.invitek.com]

- 12. alfachemic.com [alfachemic.com]

- 13. lifesciences.danaher.com [lifesciences.danaher.com]

- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

The Strategic Advantage of Deuterium in ¹³C-Labeled RNA for High-Resolution NMR Spectroscopy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of structural biology, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the three-dimensional structures and dynamics of biomolecules in solution. However, as the size of ribonucleic acid (RNA) molecules of interest grows, researchers are confronted with significant hurdles, primarily spectral complexity and unfavorable relaxation properties, which lead to broad linewidths and signal overlap.[1][2] A key strategy to surmount these challenges is the synergistic use of ¹³C isotopic labeling and deuterium (B1214612) (²H) enrichment. This technical guide provides a comprehensive overview of the pivotal role of deuterium in enhancing NMR studies of ¹³C-labeled RNA, offering insights into experimental strategies and the profound impact on spectral quality and structural analysis.

The Core Challenge: Size Limitations in RNA NMR

The inherent complexity of RNA molecules poses significant challenges for NMR-based structural determination. Unlike proteins, RNA has a lower proton density and less chemical shift dispersion, leading to severe resonance overlap, especially in larger constructs (over 50 nucleotides).[1][2] This spectral crowding is most pronounced in the ribose region, where the H2' to H5'/H5" protons resonate within a narrow chemical shift range.[1] Furthermore, as the molecular weight of an RNA molecule increases, its rotational correlation time slows down. This leads to faster transverse relaxation (T₂) rates, resulting in significant line broadening and a reduction in the efficiency of magnetization transfer in heteronuclear NMR experiments.[1]

Deuteration: A Multifaceted Solution

The substitution of protons (¹H) with deuterium (²H) in ¹³C-labeled RNA offers a powerful, multi-pronged approach to mitigate the challenges of size and spectral complexity. The primary benefits of deuteration can be categorized as follows:

-

Spectral Simplification: The most immediate effect of deuteration is the removal of ¹H resonances from the NMR spectrum at the deuterated positions.[1] This dramatically reduces spectral crowding, particularly in the dense ribose proton region, allowing for the resolution of individual signals that would otherwise be obscured.[1]

-

Reduction of Dipolar Relaxation: The replacement of protons with deuterons significantly diminishes ¹H-¹H dipolar coupling, a major contributor to transverse relaxation.[1] This leads to a decrease in the transverse relaxation rates (R₂) of the remaining protons, resulting in narrower linewidths and improved spectral resolution.[1]

-

Enhanced Coherence Transfer: The reduction in relaxation rates due to deuteration improves the efficiency of coherence transfer between nuclei in heteronuclear experiments (e.g., from C4' to ³¹P in HCP experiments).[1]

These advantages collectively push the size limit of RNA molecules amenable to high-resolution NMR analysis, making it possible to study RNAs well over 100 nucleotides.[1]

Quantitative Impact of Deuteration on NMR Parameters

The benefits of deuteration are not merely qualitative. The following table summarizes the quantitative improvements observed in NMR parameters upon deuteration of RNA.

| Parameter | Non-Deuterated ¹³C-Labeled RNA | Deuterated ¹³C-Labeled RNA | Fold Improvement | Reference |

| H1' Linewidth | ~25 Hz | ~18 Hz | ~1.4x narrower | [1] |

| ¹³CF TROSY Linewidth | - | 1.5-2.2x narrower than anti-TROSY | 1.5-2.2x | [3] |

| ¹³CH TROSY Linewidth | 3.7x narrower than anti-TROSY | - | 3.7x | [3] |

| ¹³CF TROSY vs ¹³CH TROSY Linewidth | - | ~2-fold sharper | 2x | [3] |

| ¹⁹FC TROSY vs ¹HC TROSY Linewidth | - | ~2-fold larger | 0.5x | [3] |

Experimental Protocols: Preparing Deuterated, ¹³C-Labeled RNA

The preparation of specifically labeled RNA for NMR studies is a critical multi-step process. The most common and versatile method involves the enzymatic synthesis of deuterated and ¹³C-labeled nucleoside triphosphates (NTPs), followed by in vitro transcription.

Enzymatic Synthesis of Labeled NTPs

A robust method for producing specifically deuterated and ¹³C-labeled NTPs utilizes enzymes from the pentose-phosphate pathway and nucleotide biosynthesis and salvage pathways.[1][4] This approach offers high yields and the flexibility to create a wide variety of labeling patterns.

The general workflow is as follows:

-

Starting Material: The synthesis typically begins with an isotopically labeled form of glucose, such as [d₇, ¹³C₆]-D-glucose.[1]

-

Conversion to Ribose-5-phosphate: Enzymes of the pentose-phosphate pathway are used to convert the labeled glucose into labeled ribose-5-phosphate.[4]

-

Attachment of Nucleobase: Enzymes from nucleotide biosynthesis and salvage pathways then catalyze the attachment of the appropriate nucleobase (either labeled or unlabeled) to the labeled ribose-5-phosphate, ultimately forming the desired NTP.[4]

This enzymatic route can yield approximately 60 mg of NTP per gram of glucose, a yield comparable to isolation from E. coli grown on enriched media, but with the significant advantage of allowing for specific and non-uniform labeling patterns.[1][5] For instance, stereo-specific deuteration of the H5'' position can be achieved with high selectivity (>98%).[1][5]

In Vitro Transcription

Once the desired labeled NTPs are synthesized, they are used in an in vitro transcription reaction to produce the RNA of interest.

-

Transcription Reaction Mix: The reaction typically contains a DNA template for the target RNA, T7 RNA polymerase, and a mixture of the labeled and/or unlabeled NTPs.[1]

-

Reaction Conditions: Standard conditions often include a buffer (e.g., 40 mM Tris-HCl pH 8.0), MgCl₂, DTT, spermidine, and PEG 8000. For deuterated transcriptions, the concentration of NTPs and MgCl₂ may be adjusted.[1]

-

Purification: The synthesized RNA is then purified, commonly by polyacrylamide gel electrophoresis (PAGE), followed by electro-elution, ethanol (B145695) precipitation, and desalting.[1]

Visualizing the Workflow and its Impact

The following diagrams, generated using the DOT language, illustrate the experimental workflow for preparing labeled RNA and the resulting impact on NMR spectra.

Advanced NMR Techniques Enabled by Deuteration

The enhanced spectral quality afforded by deuteration opens the door to more sophisticated NMR experiments, such as Transverse Relaxation-Optimized Spectroscopy (TROSY), which are essential for studying very large biomolecules.

The Principle of TROSY

TROSY is a powerful NMR technique that significantly reduces linewidths for large molecules by taking advantage of the interference between two different relaxation mechanisms: dipole-dipole (DD) coupling and chemical shift anisotropy (CSA). In a standard NMR experiment, these two mechanisms contribute to the transverse relaxation, leading to broad signals. The TROSY experiment selectively detects the component of the signal where these two relaxation mechanisms effectively cancel each other out, resulting in a much sharper peak.[3]

Deuteration plays a crucial role in optimizing the TROSY effect in ¹³C-detected experiments on RNA. By replacing neighboring protons with deuterons, the ¹H-¹³C dipolar interactions are significantly reduced, which helps in fine-tuning the balance between the remaining dipolar interactions and the ¹³C CSA to achieve maximal line narrowing. The combination of ¹³C labeling and deuteration is therefore instrumental in applying TROSY to large RNA molecules.

Applications in Structural Biology and Drug Discovery

The ability to obtain high-resolution NMR data on large, ¹³C-labeled and deuterated RNAs has profound implications for structural biology and drug development.

-

Precise Structure Determination: The wealth of unambiguous distance and torsion angle restraints that can be obtained from high-quality NMR spectra of deuterated RNAs allows for the calculation of accurate and high-resolution 3D structures. For instance, stereospecific deuteration of the H5'' position provides an immediate and unambiguous assignment of the H5' resonances, giving direct access to the β and γ torsion angles, which are critical for defining the RNA backbone conformation.[1][5]

-

Understanding RNA Dynamics: NMR is unique in its ability to probe the dynamic nature of biomolecules. Deuteration and ¹³C-labeling facilitate relaxation dispersion and other NMR experiments that can characterize the conformational exchange processes that are often central to RNA function.

-

Fragment-Based Drug Discovery: The enhanced sensitivity and resolution of NMR spectra for deuterated, ¹³C-labeled RNAs are invaluable for fragment-based drug discovery. NMR can be used to screen for small molecule fragments that bind to a target RNA and to map their binding sites, providing a starting point for the development of more potent and specific therapeutic agents.

Conclusion

The strategic incorporation of deuterium into ¹³C-labeled RNA is an indispensable tool for modern NMR spectroscopy. By simplifying complex spectra, reducing relaxation-induced line broadening, and enabling advanced techniques like TROSY, deuteration pushes the boundaries of the size and complexity of RNA molecules that can be studied at atomic resolution. The detailed structural and dynamic information gleaned from these studies is crucial for unraveling the intricate mechanisms of RNA function and for accelerating the discovery of novel RNA-targeted therapeutics. As the field of RNA biology continues to expand, the synergy between ¹³C-labeling and deuteration will undoubtedly remain a cornerstone of high-resolution structural analysis.

References

- 1. Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of specifically deuterated nucleotides for NMR studies on RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5" in nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to rU Phosphoramidite-¹³C₂,d₁: Identification, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of isotopically labeled rU Phosphoramidite (B1245037), focusing on rU Phosphoramidite-¹³C₂,d₁. While a specific CAS number for a compound ambiguously described as "rU Phosphoramidite-¹³C₂,d₁" is not indexed in public databases, this guide centers on a closely related and well-characterized molecule: DMT-2′O-TBDMS-rU-6-¹³C,5-d phosphoramidite . This document will also cover the synthesis and applications of similar compounds, such as [1',6-¹³C₂, 5-²H]-uridine phosphoramidite , to provide a comprehensive resource.

The site-specific incorporation of stable isotopes like carbon-13 (¹³C) and deuterium (B1214612) (²H or d) into oligonucleotides is a powerful technique for elucidating the structure, dynamics, and interactions of nucleic acids at an atomic level.[1] This guide details the core principles, experimental protocols, and applications of this technology in research and drug development.

Compound Identification and Properties

While a dedicated CAS number for "rU Phosphoramidite-¹³C₂,d₁" is not available, we can reference the specifications of a structurally similar and commercially available analog, DMT-2′O-TBDMS-rU-6-¹³C,5-d phosphoramidite . For context, the unlabeled version, rU Phosphoramidite, has the CAS number 118362-03-1.[2][3][4]

Table 1: Chemical Identifiers and Properties of DMT-2′O-TBDMS-rU-6-¹³C,5-d phosphoramidite

| Property | Value |

| Synonym | N-acetyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-cytidine-6-¹³C,5-d, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] |

| MDL Number | MFCD31807344 |

| Empirical Formula | ¹³CC₄₄DH₆₀N₄O₉PSi |

| Molecular Weight | 863.05 |

| Isotopic Purity | ≥98 atom % D, ≥98 atom % ¹³C |

| Physical Form | Powder |

| Storage Temperature | −20°C |

Table 2: Physicochemical Properties of Unlabeled rU Phosphoramidite (CAS: 118362-03-1)

| Property | Value |

| Molecular Formula | C₄₅H₆₁N₄O₉PSi[2] |

| Molecular Weight | 861.1[2] |

| Purity | ≥98%[2] |

| Solubility | DMSO: ≥10 mg/mL, Ethanol: 1-10 mg/mL[2] |

| Physical Form | Solid[2] |

Core Principles of Isotopic Labeling with Phosphoramidites

The chemical synthesis of oligonucleotides via the phosphoramidite method allows for the precise, site-specific introduction of isotopically labeled nucleosides into a growing DNA or RNA chain.[1] This method is advantageous over enzymatic approaches, which are better suited for uniform labeling.[1] The ability to introduce labels at specific sites simplifies complex NMR spectra and aids in resolving resonance assignment ambiguities.[1]

The solid-phase synthesis of oligonucleotides is a cyclical process involving four main steps: de-blocking, coupling, capping, and oxidation.[1] A stable isotope-labeled phosphoramidite is introduced during the coupling step at the desired position in the sequence.[1]

Experimental Protocols

A combined enzymatic and chemical synthesis approach has been described for a 2'-O-cyanoethoxymethyl (CEM) protected [1',6-¹³C₂, 5-²H]-uridine phosphoramidite.[5][6] The CEM protecting group is particularly useful for the efficient solid-phase synthesis of long (>60 nucleotides) RNA molecules with good yield and purity.[5][6]

Basic Protocol 1: Synthesis of the Ribonucleoside This part of the protocol typically involves enzymatic reactions to couple a chemically synthesized nucleobase with a specifically ¹³C-labeled ribose, followed by chemical modifications to prepare the nucleoside for the subsequent phosphoramidite synthesis.[6]

Basic Protocol 2: Synthesis of the Ribonucleoside Phosphoramidite This stage involves the chemical addition of the phosphoramidite moiety to the labeled nucleoside, preparing it for use in automated solid-phase oligonucleotide synthesis.[5][6]

This protocol outlines the general steps for synthesizing an RNA oligonucleotide with a site-specific ¹³C label using an automated DNA/RNA synthesizer.[1]

Materials:

-

Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

-

Unlabeled RNA phosphoramidites (A, G, C, U) with appropriate protecting groups.

-

Isotopically labeled rU phosphoramidite (e.g., DMT-2′O-TBDMS-rU-6-¹³C,5-d phosphoramidite).

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole).

-

Capping reagents.

-

Oxidizing solution.

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane).

-

Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide/methylamine mixture).

Procedure:

-

Initialization: The synthesizer is programmed with the desired oligonucleotide sequence.

-

Cycle 1 (and subsequent cycles for unlabeled bases):

-

Deblocking: The 5'-DMT protecting group is removed from the solid support-bound nucleoside.

-

Coupling: The next phosphoramidite in the sequence is activated and coupled to the 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from reacting in subsequent cycles.

-

Oxidation: The phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester.

-

-

Cycle for Labeled Base Insertion: At the desired position in the sequence, the isotopically labeled rU phosphoramidite is used during the coupling step.

-

Final Deblocking: The terminal 5'-DMT group is removed.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and phosphate backbone are removed.

-

Purification: The crude oligonucleotide is purified, typically by HPLC.

Isotopically labeled RNAs are crucial for NMR studies to determine their three-dimensional structures and dynamics.[7][8] Selective labeling simplifies spectra and allows for the measurement of specific nuclear Overhauser effects (NOEs) and scalar couplings, which are essential for structure calculation.

General NMR Protocol Outline:

-

Sample Preparation: The purified, labeled oligonucleotide is dissolved in a suitable NMR buffer.

-

Data Acquisition: A series of 1D and 2D NMR experiments (e.g., ¹H-¹³C HSQC, NOESY) are performed. The ¹³C labeling allows for heteronuclear correlation experiments that resolve spectral overlap.

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the oligonucleotide.

-

Structural and Dynamic Analysis: NOE-based distance restraints and other NMR parameters are used to calculate the 3D structure and analyze the dynamics of the molecule.

Mass spectrometry (MS) is a key analytical technique for verifying the molecular weight and purity of synthesized oligonucleotides.[9][10] For quantitative applications, such as in pharmacokinetic studies, a stable isotope-labeled version of the oligonucleotide can be used as an internal standard.[11]

General LC-MS/MS Protocol for Quantification:

-